雷尼替丁-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

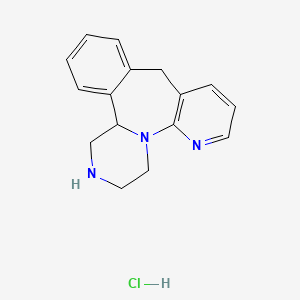

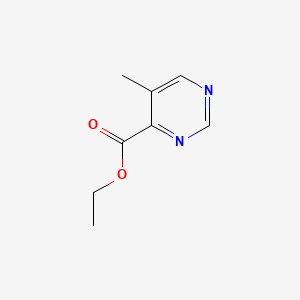

Ranitidine-d6 is used as an internal standard for the quantification of ranitidine by GC- or LC-MS . Ranitidine is a histamine H2 receptor antagonist .

Synthesis Analysis

The synthesis of Ranitidine-d6 is not explicitly mentioned in the search results .Molecular Structure Analysis

Ranitidine is transported by wild-type OCT1 with a K_m of 62.9 μM and a v_max of 1125 pmol/min/mg protein . The structural flexibility of ranitidine is steered by the network of diverse intramolecular hydrogen bonds . The structural properties of the opened and folded ranitidine conformations were investigated . The geometry of the ranitidine molecule is mainly determined by the hydrogen bonds .Chemical Reactions Analysis

Advanced oxidation processes (AOPs) can effectively degrade ranitidine . Ranitidine may yield the probable carcinogen, N-Nitrosodimethylamine (NDMA) .Physical And Chemical Properties Analysis

The physico-chemical properties and compatibilities of ranitidine with pharmaceutical excipients were evaluated . The solvent composition and temperature strongly affect the measured and calculated properties .科学研究应用

雷尼替丁是一种有效的胃酸分泌抑制剂,可有效治疗和预防因胃酸加剧的胃肠道损伤。它能有效治疗十二指肠和胃溃疡,控制反流性食管炎,并能预防吸入性肺炎、应激性溃疡,在某些情况下还能预防胃肠道出血。即使高剂量使用,它也能耐受,并且没有抗雄激素作用 (Grant、Langtry 和 Brogden,1989)。

有机阳离子转运蛋白 OCT1 和 OCT2 的遗传多态性会显著影响雷尼替丁的摄取和药代动力学。这些变异影响雷尼替丁与其他药物的相互作用及其整体有效性 (Meyer、Seitz、Brockmöller 和 Tzvetkov,2017)。

雷尼替丁的使用与 N-亚硝基二甲胺 (NDMA) 的尿液排泄增加有关,NDMA 是一种潜在的致癌物。这引发了对长期服用雷尼替丁相关风险的担忧 (Zeng 和 Mitch,2016)。

在各种溶液中研究了雷尼替丁的 E/Z 构型平衡,深入了解了其在不同环境中的化学稳定性和行为 (Geraldes、Gil、Teixeira 和 Teixeira,1987)。

使用密度泛函理论 (DFT) 分析了雷尼替丁在不同溶剂(包括水性介质等生物溶剂)中的结构和构象性质,突出了该药物在各种环境中的稳定性和行为 (Taherpour、Mozafai、Ranjbar 和 Taban,2015)。

雷尼替丁有致癌风险,特别是由于其降解形成高水平的 NDMA。这导致 FDA 停止其销售。英国生物样本库中关于雷尼替丁使用与癌症风险之间关联的研究为评估其安全性提供了重要数据 (Kantor、O'Connell、Du、Mendelsohn、Liang 和 Braunstein,2020)。

雷尼替丁可改变骨髓细胞群,并抑制小鼠的乳腺肿瘤发展和扩散,作为乳腺癌的辅助治疗或预防剂具有潜力 (Vila-Leahey、Oldford、Marignani、Wang、Haidl 和 Marshall,2016)。

作用机制

Target of Action

Ranitidine-d6 primarily targets the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

Ranitidine-d6 interacts with its targets by reversibly binding to the histamine H2 receptors . This binding inhibits the action of histamine, leading to a reduction in gastric acid secretion . This interaction results in a decrease in the volume and concentration of gastric acid, thereby reducing the symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Biochemical Pathways

Ranitidine-d6 affects the biochemical pathway involving histamine and its action on the H2 receptors . By blocking these receptors, Ranitidine-d6 inhibits the normal pathway of gastric acid secretion stimulated by histamine . This leads to a decrease in the production of gastric acid and pepsin, a digestive enzyme .

Pharmacokinetics

The pharmacokinetics of Ranitidine-d6 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 50% of Ranitidine-d6 is absorbed . It is distributed throughout the body but minimally penetrates the blood-brain barrier . Ranitidine-d6 undergoes minor metabolism in the liver to form N-oxide, S-oxide, and N-desmethyl metabolites . About 30% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Ranitidine-d6’s action primarily involve the reduction of gastric acid secretion . This leads to an improvement in the symptoms of conditions associated with excess gastric acid, such as heartburn and acid indigestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ranitidine-d6. For instance, the presence of nitrate ions, the acidity of the environment, and nitrate contamination of pharmaceutical excipients can affect the production of N-nitrosodimethylamine, a probable human carcinogen, in Ranitidine-d6 . Temperature is another factor that can influence the stability of Ranitidine-d6 . Therefore, these factors should be carefully controlled during the manufacturing and storage of Ranitidine-d6 to ensure its safety and efficacy.

安全和危害

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Ranitidine is a histamine-2 (H2) blocker, which decreases the amount of acid created by the stomach. In September 2019, the drug was recalled due to impurities N-nitrosodimethylamine (NDMA) by the Food and Drug Administration (FDA), European Medicines Agency (EMA), and Health Canada . The effects of the frequent OCT1 polymorphisms on ranitidine pharmacokinetics in humans remain to be analyzed .

生化分析

Biochemical Properties

Ranitidine-d6, like its non-deuterated counterpart, interacts with histamine H2 receptors . It reverses histamine-induced relaxation of isolated rat uterine horn and histamine-induced increases in contraction frequency in isolated guinea pig right atrium .

Cellular Effects

Ranitidine-d6, by virtue of its antagonistic action on histamine H2 receptors, influences cell function by modulating the effects of histamine, a key signaling molecule involved in numerous cellular processes .

Molecular Mechanism

The molecular mechanism of action of Ranitidine-d6 involves binding to histamine H2 receptors, thereby inhibiting the action of histamine . This results in changes in cell signaling and gene expression related to the effects of histamine .

Metabolic Pathways

Ranitidine-d6, like Ranitidine, is likely to be involved in metabolic pathways related to the metabolism of histamine, given its role as a histamine H2 receptor antagonist .

属性

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUWOKSQNHOCA-RUESZMOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)